![molecular formula C5H7Br B022737 1-Bromo-1-ethenylcyclopropane CAS No. 101246-01-9](/img/structure/B22737.png)
1-Bromo-1-ethenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-ethenylcyclopropane, also known as this compound or BECP, is a cyclopropane derivative that has gained significant attention in scientific research due to its unique chemical properties. BECP is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of BECP is not well understood. However, it is believed that BECP undergoes nucleophilic substitution reactions with various nucleophiles such as water and alcohols. This reaction results in the formation of a cyclopropane ring, which is a highly strained ring system that is prone to undergo further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BECP. However, it has been reported that BECP exhibits moderate toxicity towards various cell lines. Additionally, BECP has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BECP in lab experiments is its ability to undergo nucleophilic substitution reactions with various nucleophiles. This reaction can be used to synthesize a wide range of compounds. However, the highly strained cyclopropane ring system of BECP can make it difficult to handle and store. Additionally, the toxicity of BECP towards certain cell lines can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BECP. One area of interest is the development of new synthetic methods for BECP and its derivatives. Additionally, the biological activity of BECP and its derivatives should be further investigated to identify potential therapeutic applications. Finally, the use of BECP in materials science and catalysis should also be explored.
Synthesemethoden
The synthesis of BECP can be achieved through the reaction of cyclopropene with bromine in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through the addition of bromine to the double bond of cyclopropene, forming a bromonium ion intermediate. This intermediate then undergoes ring-opening to form BECP.
Wissenschaftliche Forschungsanwendungen
BECP has been widely used in scientific research as a reagent in organic synthesis reactions. It has been used in the synthesis of various compounds such as cyclic ethers, lactones, and amides. Additionally, BECP has been used as a starting material in the synthesis of biologically active compounds such as antitumor agents and antimicrobial agents.
Eigenschaften
CAS-Nummer |
101246-01-9 |
---|---|
Molekularformel |
C5H7Br |
Molekulargewicht |
147.01 g/mol |
IUPAC-Name |
1-bromo-1-ethenylcyclopropane |
InChI |
InChI=1S/C5H7Br/c1-2-5(6)3-4-5/h2H,1,3-4H2 |
InChI-Schlüssel |
TYFGGWWWEMJJKM-UHFFFAOYSA-N |
SMILES |
C=CC1(CC1)Br |
Kanonische SMILES |
C=CC1(CC1)Br |
Synonyme |
Cyclopropane, 1-bromo-1-ethenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.